methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate
Description
Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a sulfonyl-linked thiophene-2-carboxylate moiety. This structure combines electron-rich aromatic systems (thiophene) with a bicyclic nitrogen-containing scaffold (pyrrolopyrimidine), which is often explored for pharmacological applications due to its similarity to purine bases . The sulfonyl group enhances electrophilicity and may influence intermolecular interactions, such as hydrogen bonding, critical for biological activity or crystallinity.
Properties
IUPAC Name |
methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S2/c1-19-12(16)11-10(2-3-20-11)21(17,18)15-5-8-4-13-7-14-9(8)6-15/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGFUORBPXZYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the construction of the pyrrolo[3,4-d]pyrimidine ring. This step involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents like ammonium acetate, formamide, or urea are commonly employed.
Sulfonylation: : The key sulfonyl group introduction is achieved through sulfonyl chlorides in the presence of a base like triethylamine. The reaction typically occurs at a controlled temperature to ensure regioselectivity.
Carboxylation: : The thiophene ring is carboxylated using carbon dioxide under high pressure or via lithiation followed by carbonation. Methanol is often used as a solvent to facilitate esterification, forming the final methyl ester group.
Industrial Production Methods
Industrially, the compound is synthesized using continuous flow reactors to maintain consistent reaction conditions and improve yield. Automated systems manage reagent addition, temperature, and pressure, ensuring scalable and reproducible synthesis.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the thiophene ring. Reagents like m-chloroperbenzoic acid (m-CPBA) facilitate the oxidation process, forming sulfoxides or sulfones.
Reduction: : The compound is susceptible to reduction, especially at the sulfonyl and pyrrolo[3,4-d]pyrimidine moieties. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Electrophilic and nucleophilic substitution reactions occur mainly at the thiophene ring. Halogenation with agents like N-bromosuccinimide (NBS) and nucleophilic substitution with amines are typical examples.
Common Reagents and Conditions
Oxidation: : m-CPBA, hydrogen peroxide
Reduction: : LiAlH4, NaBH4
Substitution: : NBS, sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohols, amines
Substitution: : Halogenated thiophenes, aminated pyrimidines
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound is used as a building block for creating more complex molecules. Its diverse reactivity makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology
Biologically, it serves as a lead compound for developing new drugs targeting specific enzymes and receptors. Its unique structure allows for modifications that enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, antiviral compound, and anti-inflammatory drug.
Industry
Industrially, the compound is used in the development of advanced materials. Its sulfonyl and thiophene groups contribute to the electronic properties of conductive polymers and organic semiconductors.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its pyrrolo[3,4-d]pyrimidine core is known to inhibit specific kinases, disrupting cellular signaling pathways and exerting therapeutic effects.
Molecular Targets: : Enzymes (e.g., kinases), receptors (e.g., G-protein-coupled receptors)
Pathways Involved: : Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrrolo[3,2-d]pyrimidine Derivatives
- Ethyl 6-benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Compound 58, ): Structural Differences: The pyrrolo[3,2-d]pyrimidine core differs in ring fusion positions compared to the target compound’s pyrrolo[3,4-d]pyrimidine. This alters electronic distribution and steric accessibility. Functional Groups: A benzoyl group at position 6 and a methoxy substituent at position 2 contrast with the target’s sulfonyl-thiophene system.
Thiazolo[3,2-a]pyrimidine Derivatives ()
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate :
- Core System : The thiazolo[3,2-a]pyrimidine incorporates a sulfur atom in the fused thiazole ring, unlike the nitrogen-dominated pyrrolopyrimidine.
- Crystallography : The pyrimidine ring adopts a flattened boat conformation with an 80.94° dihedral angle between thiazolopyrimidine and benzene rings, suggesting conformational flexibility that may differ in the target compound’s planar thiophene system .
Substituent Effects and Reactivity
Sulfonyl vs. Oxo/Methoxy Groups
- Compound 58 () : A methoxy group (-OMe) at position 2 provides electron-donating effects, stabilizing the pyrimidine ring but reducing reactivity compared to sulfonyl .
- Thiazolo[3,2-a]pyrimidine () : The 3-oxo group facilitates hydrogen bonding (C–H···O interactions), as seen in its crystal packing, whereas the sulfonyl group in the target compound may exhibit stronger hydrogen-bond acceptor capacity .
Thiophene vs. Benzene Derivatives
Pharmacological Potential (Inferred from Analogs)
- Pyrimidine Derivatives (): Noted for antimicrobial and anticancer properties due to structural mimicry of purines .
- Target Compound : The sulfonyl-thiophene system may enhance kinase inhibition or enzyme targeting, though direct evidence is lacking.
Biological Activity
Methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyrrolo[3,4-d]pyrimidine core with a thiophene carboxylate, positioning it as a versatile scaffold for drug discovery and development. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate. It features a sulfonyl group attached to the pyrrolo[3,4-d]pyrimidine moiety, which enhances its biological activity through improved molecular interactions.
| Property | Details |
|---|---|
| Molecular Formula | C12H11N3O4S2 |
| IUPAC Name | Methyl 3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)thiophene-2-carboxylate |
| CAS Number | 1448070-21-0 |
| Biological Activity | Inhibitor of de novo purine biosynthesis |
Target Enzymes
The compound is believed to interact with enzymes involved in the de novo purine metabolic pathway, particularly phosphoribosylaminoimidazole carboxylase (PAICS). This interaction can disrupt nucleotide synthesis, which is crucial for cell proliferation and survival.
Mode of Action
Research indicates that compounds structurally similar to this compound inhibit the enzyme GARFTase (Glycinamide ribonucleotide formyltransferase), which is pivotal in the first step of purine biosynthesis. By inhibiting this enzyme, the compound may lead to a depletion of purine nucleotides essential for DNA and RNA synthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on tumor cell proliferation. For instance, compounds derived from similar scaffolds have shown selective transport into tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT), resulting in effective internalization and subsequent inhibition of cell growth.
Case Studies
- Tumor Cell Proliferation : In a study involving various pyrrolo[2,3-d]pyrimidine derivatives, this compound was among the most active compounds against specific cancer cell lines.
- Mechanistic Insights : Detailed docking studies revealed that the compound occupies the active site of GARFTase similarly to natural substrates, suggesting a competitive inhibition mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
